Ridaforolimus, also known by its developmental names AP23573 and MK8669, is a potent inhibitor of the mammalian target of rapamycin (mTOR). It is classified as a macrolide lactam, which is a cyclic polyketide that contains both a cyclic amide and a cyclic ester group. This compound was developed to enhance the therapeutic efficacy of rapamycin by improving its solubility and bioavailability. Ridaforolimus exhibits significant antitumor activity by selectively inhibiting mTOR signaling pathways, which are critical in regulating cell growth, proliferation, and survival in various cancers .
Ridaforolimus acts as a specific inhibitor of mTOR, a protein kinase that plays a central role in regulating cell growth, proliferation, and survival [, ]. By forming a complex with FKBP12, it disrupts the mTOR complex 1 (mTORC1) signaling pathway, leading to:
This combined effect can lead to tumor growth suppression [].
Ridaforolimus functions primarily through its interaction with the mTOR signaling pathway. Upon administration, it forms a complex with FKBP12 (FK506-binding protein 12), which leads to the inhibition of mTOR complex 1 (mTORC1). This inhibition results in decreased phosphorylation of downstream targets such as ribosomal protein S6 and eukaryotic translation initiation factor 4E-binding protein 1, ultimately impairing protein synthesis and cell cycle progression . The chemical structure of ridaforolimus allows it to undergo specific phosphorylation reactions, enhancing its stability and solubility compared to its parent compound, rapamycin .
Ridaforolimus has demonstrated significant biological activity in preclinical and clinical studies. Its primary mechanism involves the inhibition of mTORC1, leading to various cellular effects including:
In addition to its antitumor properties, ridaforolimus has been shown to suppress immune responses, suggesting potential applications in transplantation medicine .
The synthesis of ridaforolimus involves several key steps that modify the structure of rapamycin. The most notable method includes:
Ridaforolimus has been investigated for various therapeutic applications:
Ridaforolimus is predominantly metabolized by cytochrome P450 3A enzymes in the liver. Its pharmacokinetics can be significantly altered when co-administered with other drugs that affect CYP3A activity:
These interactions necessitate careful consideration during clinical use to avoid adverse effects and ensure optimal dosing.
Ridaforolimus shares structural and functional similarities with other mTOR inhibitors. Here are some notable compounds for comparison:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Rapamycin | Macrolide Lactam | mTOR Inhibition | First generation mTOR inhibitor; limited solubility |
Everolimus | Macrolide Lactam | mTOR Inhibition | Improved bioavailability over rapamycin |
Temsirolimus | Macrolide Lactam | mTOR Inhibition | Approved for renal cell carcinoma |
Zotarolimus | Macrolide Lactam | mTOR Inhibition | Investigational; similar mechanism |
Ridaforolimus is unique due to its enhanced aqueous solubility and stability compared to rapamycin and other analogs. This modification allows for better clinical applicability and efficacy in treating various cancers while minimizing side effects associated with traditional therapies .
Ridaforolimus, also known by its synonyms deforolimus, AP23573, and MK-8669, possesses the molecular formula C53H84NO14P [1] [2] [3] [4]. The compound has a molecular weight of 990.21 g/mol [1] [2] [5] [6] and an average mass of 990.222 Da [2]. The monoisotopic mass is precisely determined to be 989.562943 Da [2] [7]. The Chemical Abstracts Service (CAS) registry number for ridaforolimus is 572924-54-0 [1] [2] [3] [4].
The molecular structure of ridaforolimus is characterized by its International Chemical Identifier (InChI) key: BUROJSBIWGDYCN-GAUTUEMISA-N [3] [4] [7]. The compound exhibits a complex stereochemical arrangement with 15 out of 15 defined stereocenters and no E/Z centers [8]. This extensive stereochemical complexity reflects the sophisticated three-dimensional architecture inherited from its parent compound, rapamycin, with additional modifications at specific positions.
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for ridaforolimus is: (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-dimethylphosphoryloxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone [3] [4].
Ridaforolimus demonstrates significantly improved aqueous solubility compared to its parent compound rapamycin [9] [10]. The compound exhibits very poor water solubility, with maximum aqueous solubility estimated at approximately 200 μg/mL [11], representing a substantial 77-fold improvement over rapamycin, which has a water solubility of only 2.6 μg/mL [11]. This enhanced aqueous solubility was one of the primary objectives in the development of ridaforolimus as a more pharmaceutically tractable rapalog.
The compound demonstrates good solubility in organic solvents, particularly dimethyl sulfoxide (DMSO), where it achieves a solubility of at least 2 mg/mL with clear solution formation [12]. Ridaforolimus is also soluble in ethanol, methanol, dimethyl formamide (DMF), and other polar organic solvents [13] [14]. This solubility profile makes ridaforolimus suitable for various pharmaceutical formulation approaches.
The lipophilicity of ridaforolimus is characterized by a logarithmic partition coefficient (LogP) value of 3.12 [6], indicating moderate lipophilic properties. This LogP value suggests that the compound possesses an appropriate balance between hydrophilic and lipophilic characteristics for pharmaceutical applications. The predicted acid dissociation constant (pKa) value is 10.40±0.70 [5], indicating basic properties under physiological conditions.
Ridaforolimus belongs to the class of rapamycin analogs known as rapalogs, which share the central macrolide structure of the parent compound while differing in specific functional group modifications [16] [17]. The fundamental structural framework consists of a large macrocyclic lactone ring system that maintains the essential binding characteristics for interaction with FKBP12 (FK506 Binding Protein 12) [16] [18].
The key structural distinction of ridaforolimus from rapamycin lies in the modification at the C40 position (also referred to as C42 in some literature) [9] [10] [17]. While rapamycin contains a hydroxyl group at this position, ridaforolimus features a dimethylphosphinate moiety [19] [13]. This specific chemical modification was strategically designed through computer-aided drug design (CADD) approaches, with the C40 site identified as an optimal location for chemical modification due to its distance from the critical FKBP12 and mammalian target of rapamycin (mTOR) binding sites [9] [10].
Compared to other rapalogs, ridaforolimus demonstrates distinct structural characteristics. Everolimus contains a hydroxyethyl ester substitution at the same position, while temsirolimus incorporates a dihydroxymethyl propionic acid ester group [16] [17]. These modifications result in different pharmacokinetic and pharmacodynamic properties among the rapalogs. The dimethylphosphinate group in ridaforolimus contributes to enhanced water solubility while maintaining the biological activity profile similar to the parent compound [9] [10].
The molecular weights vary among the rapalogs: rapamycin (914.2 g/mol), ridaforolimus (990.2 g/mol), everolimus (958.2 g/mol), and temsirolimus (1030.3 g/mol) [16]. Despite these structural differences, all rapalogs maintain the ability to form complexes with FKBP12 and subsequently inhibit mTOR complex 1 (mTORC1) through the same allosteric mechanism as rapamycin [16] [17].
Ridaforolimus is synthesized through a semisynthetic approach using rapamycin as the starting material [19] [13]. This semisynthetic strategy leverages the complex natural product structure of rapamycin, which would be extremely challenging to construct through total synthesis, while introducing specific modifications to improve pharmaceutical properties.
The semisynthetic approach begins with rapamycin, which is obtained through fermentation of Streptomyces hygroscopicus [20]. The natural product serves as a sophisticated molecular scaffold that already contains the majority of the complex stereochemical features and the macrocyclic lactone framework essential for biological activity. This approach significantly reduces the synthetic complexity compared to de novo total synthesis while allowing for precise structural modifications at specific positions.
The semisynthetic strategy for ridaforolimus specifically targets the C42 position (numbered according to the rapamycin nomenclature system) for selective chemical modification [19] [13]. This position was chosen based on structure-activity relationship studies and molecular modeling that identified it as a site where modifications could be introduced without disrupting the critical binding interactions with FKBP12 and mTOR [9] [10].
The key synthetic transformation in ridaforolimus preparation involves the selective alkylation of the 42-hydroxy group in rapamycin with a dimethylphosphinate moiety [19] [13]. This reaction represents a critical step that transforms the parent natural product into the modified analog with enhanced solubility properties.
The alkylation reaction requires careful control of reaction conditions to ensure selective modification of the target hydroxyl group while preserving the integrity of other functional groups present in the complex rapamycin structure. The dimethylphosphinate group serves as an alkylating agent that forms a phosphinate ester linkage with the 42-hydroxyl position [19] [13].
The introduction of the dimethylphosphinate moiety significantly alters the physicochemical properties of the resulting compound. The phosphinate group contributes additional polarity and hydrogen bonding capability, which directly correlates with the observed improvement in aqueous solubility compared to rapamycin [9] [10]. The dimethyl substitution pattern on the phosphorus atom provides steric and electronic characteristics that optimize the balance between solubility enhancement and maintenance of biological activity.
This synthetic approach demonstrates the successful application of medicinal chemistry principles to natural product modification, where strategic structural changes can lead to improved pharmaceutical properties while retaining the desired biological activity profile. The selective nature of this transformation ensures that the critical molecular recognition elements responsible for mTOR inhibition remain intact in the final product [9] [10] [13].
Property | Ridaforolimus | Rapamycin | Everolimus | Temsirolimus |
---|---|---|---|---|
Molecular Formula | C₅₃H₈₄NO₁₄P | C₅₁H₇₉NO₁₃ | C₅₃H₈₃NO₁₄ | C₅₆H₈₇NO₁₆ |
Molecular Weight (g/mol) | 990.2 | 914.2 | 958.2 | 1030.3 |
Water Solubility | ~200 μg/mL | ~2.6 μg/mL | Sparingly soluble | Water insoluble |
C40/C42 Modification | Dimethylphosphinate | None (parent) | Hydroxyethyl ester | Dihydroxymethyl propionic acid ester |
LogP | 3.12 | High lipophilicity | High lipophilicity | High lipophilicity |
Melting Point (°C) | 95-98 | 183-185 | Not specified | Not specified |
Storage Temperature | -10 to -25°C | -20°C or below | -20°C | -20°C |
Bioavailability (%) | 16 | 14-18 | 20 | 100 (IV) |
Half-life (hours) | 30-75 | 46-78 | 26-30 | 9-27 |
Health Hazard;Environmental Hazard